molecular formula C13H16IN3O B13779384 4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- CAS No. 77300-82-4

4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl-

Cat. No.: B13779384
CAS No.: 77300-82-4
M. Wt: 357.19 g/mol
InChI Key: OYHGZKXJZCBYNK-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a dimethylaminoethyl group, an iodine atom, and a methyl group attached to the quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with anthranilamide (2-aminobenzamide) and an appropriate aldehyde or ketone.

    Formation of Quinazolinone Core: The reaction is catalyzed by graphene oxide nanosheets in an aqueous medium at room temperature.

    Introduction of Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate alkylating agent.

    Methylation: The methyl group is introduced through a methylation reaction using methyl iodide and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

77300-82-4

Molecular Formula

C13H16IN3O

Molecular Weight

357.19 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-6-iodo-2-methylquinazolin-4-one

InChI

InChI=1S/C13H16IN3O/c1-9-15-12-5-4-10(14)8-11(12)13(18)17(9)7-6-16(2)3/h4-5,8H,6-7H2,1-3H3

InChI Key

OYHGZKXJZCBYNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1CCN(C)C

Origin of Product

United States

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